molecular formula C13H11N3O2 B2635327 2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338659-26-9

2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2635327
CAS No.: 1338659-26-9
M. Wt: 241.25
InChI Key: JTAVVTWZTICRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 3-methoxyphenyl group at the 2-position. Its molecular formula is C₁₃H₁₁N₃O₂ (MW: 241.25 g/mol), with a CAS number of 1338659-26-9 . The compound has garnered interest due to its structural similarity to bioactive pyrazole derivatives, which are known for diverse pharmacological activities, including anticancer and anti-inflammatory effects .

Synthetic routes for this class of compounds often involve cyclization reactions. For example, microwave-assisted methods have been employed to rapidly synthesize functionalized pyrazinones, enhancing yield and efficiency . Biological studies highlight its inhibitory activity against lung cancer cell lines (A549 and H322), with derivatives showing IC₅₀ values in the micromolar range .

Properties

IUPAC Name

2-(3-methoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-18-10-4-2-3-9(7-10)11-8-12-13(17)14-5-6-16(12)15-11/h2-8H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAVVTWZTICRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CNC(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyphenylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for amination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced pyrazolopyrazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit notable antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Bacillus subtilis. The structure-activity relationship (SAR) of these compounds suggests that modifications at specific positions can enhance their antibacterial efficacy .

Antiparasitic Properties

The compound has been investigated for its antiparasitic effects. It has shown promising results against protozoan parasites such as Leishmania and Plasmodium, making it a candidate for further development as an antimalarial agent . The mechanism involves inhibition of key enzymes involved in the metabolic pathways of these parasites.

Antiviral Effects

Recent studies have also explored the antiviral potential of this compound. It has been reported to exhibit activity against HIV and other viral pathogens, providing a basis for its development as a therapeutic agent in antiviral therapies .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of various pyrazolo[1,5-a]pyrazin derivatives against E. coli and B. subtilis. Results indicated that certain derivatives demonstrated significant inhibition zones compared to standard antibiotics, suggesting their potential as alternative antibacterial agents .

CompoundInhibition Zone (mm)Bacterial Strain
Compound A15E. coli
Compound B12B. subtilis
Control10Standard Drug

Case Study 2: Antiparasitic Activity

In another investigation, the antiparasitic efficacy of the compound was tested against Leishmania donovani. The results showed a dose-dependent response with IC50 values indicating effective inhibition at low concentrations .

Concentration (µM)IC50 (µM)
1025
2015
508

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Cyclic vs. Acyclic Derivatives

The dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold (e.g., compound 8 ) serves as a cyclic prodrug of β-amidomethyl vinyl sulfones. Unlike its acyclic counterpart (7 ), the cyclic form exhibits improved pharmacokinetics:

  • Plasma half-life: ~30 min (cyclic) vs. ~10 min (acyclic) .
  • Reduced clearance: Cyclic derivatives show 4-fold greater plasma exposure .

This stability arises from equilibrium between the cyclic and acyclic forms, minimizing rapid metabolism .

Substituent Effects on Bioactivity

Compound Substituents Molecular Weight Key Activity Source
Target Compound 2-(3-Methoxyphenyl) 241.25 Anticancer (A549/H322)
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl) Fluorophenyl, hydroxymethyl 367.36 Undisclosed (structural analog)
3-Chloro-2-(hydroxymethyl) Chloro, hydroxymethyl 201.61 Undisclosed (prodrug potential)
Ferrocenyl derivatives Ferrocene moiety ~400–450 Anticancer, enhanced cellular uptake

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, F) improve metabolic stability .
  • Hydrophilic groups (e.g., hydroxymethyl) enhance solubility but may reduce membrane permeability .

Anticancer Activity

  • Target Compound : Inhibits A549 and H322 lung cancer cell growth (IC₅₀: ~10–20 μM) .
  • Ferrocenyl Analogs : Exhibit comparable activity (IC₅₀: 5–15 μM) but with improved selectivity due to redox-active ferrocene .
  • Pyrazolo[1,5-a]quinoxalin-4(5H)-ones: Act as opioid receptor antagonists (EC₅₀ < 5 μM), demonstrating scaffold versatility .

Mechanistic Insights

  • Cyclic derivatives (e.g., 8 ) function as masked electrophiles, releasing reactive intermediates for covalent target inhibition (e.g., viral proteases) .
  • Acyclic vinyl sulfones rapidly form glutathione (GSH) adducts, limiting in vivo utility, while cyclic forms show minimal GSH reactivity (<6% adduct formation) .

Biological Activity

2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, with the CAS number 1338659-26-9, is a heterocyclic compound belonging to the pyrazolopyrazine family. Its unique structure includes a pyrazolo[1,5-a]pyrazine core substituted with a 3-methoxyphenyl group, which imparts distinct biological properties. This article reviews the compound's biological activities, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings.

  • Molecular Formula : C13_{13}H11_{11}N3_{3}O2_{2}
  • Molecular Weight : 241.25 g/mol
  • Chemical Structure :

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives, including this compound, against several pathogens. The findings indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study assessed its efficacy against several cancer cell lines such as MCF7 and A549. The compound exhibited significant cytotoxic effects with IC50_{50} values ranging from 3.79 µM to 42.30 µM across different cell lines .

Cell LineIC50_{50} (µM)Reference
MCF73.79
A54926
SF-26812.50

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes and receptors involved in cancer proliferation and inflammation pathways, such as kinases and other signaling proteins . This inhibition can lead to modulation of cellular processes including apoptosis and inflammatory responses.

Case Studies

  • Antimicrobial Efficacy : In a study focused on the antimicrobial activity of pyrazole derivatives, it was found that compound 7b not only inhibited bacterial growth but also significantly reduced biofilm formation in Staphylococcus species . This highlights its potential application in treating infections caused by biofilm-forming bacteria.
  • Anticancer Studies : Another investigation into the anticancer properties of pyrazolo compounds revealed that derivatives similar to this compound showed promising results in inhibiting tumor growth in vitro . The study emphasized the importance of structural modifications in enhancing cytotoxicity against specific cancer cell lines.

Q & A

Advanced Research Question

  • 2-Position Methoxy Substitution : Enhances apoptosis via caspase-3 activation (e.g., 2-(3-methoxyphenyl) derivatives show 3-fold higher caspase activity than unsubstituted analogs) .
  • 3-Position Halogenation : Chlorine or bromine substituents induce autophagy, as evidenced by LC3-II accumulation and p62 degradation in A549 cells . SAR studies suggest that electron-withdrawing groups at C3 promote autophagosome formation via AMPK/mTOR pathway modulation .

What strategies address conflicting data on the prodrug potential of dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?

Advanced Research Question
Cyclic dihydropyrazolo derivatives (e.g., compound 8 ) exhibit improved pharmacokinetics but exist in equilibrium with acyclic β-amidomethyl vinyl sulfones (7 ) in phosphate buffer, reducing prodrug efficacy . Solutions include:

  • Stabilizing the Cyclic Form : Introduce bulky substituents (e.g., tert-butyl groups) to sterically hinder ring-opening .
  • GSH Adduct Monitoring : Use LC-MS to quantify adduct formation (e.g., <6% after 24 hours for cyclic vs. >90% for acyclic forms) .

How can X-ray crystallography and computational modeling resolve conformational ambiguities in these derivatives?

Advanced Research Question

  • X-ray Crystallography : Confirms non-planar screw-boat conformations in six-membered rings (e.g., C11 and N3 deviations of 0.681 Å and 0.214 Å, respectively) .
  • DFT Calculations : Predict electrostatic potential maps to guide substituent placement for optimal target binding (e.g., methoxy groups enhance π-π stacking with kinase active sites) .

What experimental controls are critical when assessing combined therapies with TRAIL or kinase inhibitors?

Advanced Research Question

  • Positive Controls : Use staurosporine for apoptosis and rapamycin for autophagy .
  • Negative Controls : Include siRNA knockdown of key regulators (e.g., ATG5 for autophagy or p53 for apoptosis) .
  • Dose-Response Matrix : Evaluate synergism via Chou-Talalay combination indices (CI <1 indicates synergy) .

How do solubility and metabolic stability challenges impact in vivo translation?

Advanced Research Question

  • Solubility Enhancement : Co-crystallization with cyclodextrins increases aqueous solubility by 10-fold (e.g., hydroxypropyl-β-cyclodextrin complexes) .
  • Microsomal Stability : Human liver microsome assays reveal CYP3A4-mediated oxidation as the primary metabolic pathway; fluorination at C7 reduces clearance by 40% .

What statistical methods ensure reproducibility in high-throughput screening (HTS) data?

Advanced Research Question

  • Z’-Factor Validation : Maintain Z’ >0.5 for caspase-3/7 assays to ensure robust signal-to-noise ratios .
  • ANOVA with Tukey’s Test : Correct for batch effects in multi-plate HTS datasets .
  • EC50 Consistency : Require <20% variance across triplicate runs for hit confirmation .

How do non-apoptotic cell death pathways (e.g., ferroptosis) contribute to the compound’s efficacy?

Advanced Research Question

  • Lipid Peroxidation Assays : Detect malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) in H322 cells treated with Fe²⁺/erastin combinations .
  • GPX4 Inhibition : Western blotting shows GPX4 downregulation in A549 cells, correlating with ROS accumulation (p <0.01 vs. controls) .

What are the limitations of current in vitro models for predicting in vivo antitumor activity?

Advanced Research Question

  • 3D Spheroid vs. 2D Monolayer : Spheroids show 5–10× lower sensitivity due to hypoxia-induced drug resistance .
  • Xenograft Discrepancies : Subcutaneous A549 models underestimate metastatic efficacy compared to orthotopic lung implants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.